9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Description

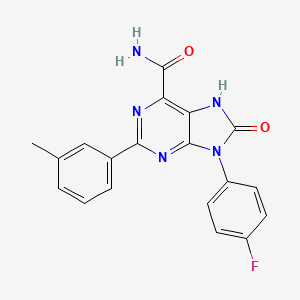

This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core substituted with aryl groups at positions 2 and 9, an 8-oxo functional group, and a carboxamide moiety at position 4. The 3-methylphenyl substituent at position 2 contributes steric bulk and lipophilicity, which may influence solubility and receptor interactions.

Properties

IUPAC Name |

9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2/c1-10-3-2-4-11(9-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-7-5-12(20)6-8-13/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPSLCZEHDIOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with 3-methylbenzoyl chloride to form an intermediate, which is then cyclized with a suitable purine precursor under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The fluorophenyl and methylphenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation and nitration reactions often employ reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to reduced tumor growth in cancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Purine-6-Carboxamide Derivatives

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Electron Effects : The target compound’s 4-fluorophenyl group contrasts with bromine () or trifluoromethoxy () substituents, which are stronger electron-withdrawing groups. Fluorine balances moderate electronegativity with metabolic resistance .

- Crystallinity : highlights that fluorophenyl-containing analogs often adopt planar or near-planar conformations in crystal structures, which may enhance packing efficiency and stability .

Biological Activity

9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, characterized by a fluorophenyl group and a methylphenyl group, suggests that it may interact with various biological targets, influencing cellular processes and potentially offering therapeutic benefits.

Chemical Structure

The chemical structure of 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide can be represented as follows:

This structure includes:

- A purine core which is critical for its biological activity.

- A fluorophenyl group that may enhance binding affinity to biological targets.

- A methylphenyl group that could influence the compound's lipophilicity and overall pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function through:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to various receptors, modulating their activity and affecting signal transduction pathways.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound, including:

Anticancer Activity

Several studies have investigated the anticancer potential of purine derivatives. For instance, compounds similar to 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | HeLa | 0.5 | |

| Similar Purine Derivative | A375 | 0.36 |

In a study involving HeLa cells, the compound exhibited an IC50 value of 0.5 µM, indicating significant cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of similar purine derivatives have also been explored. For example:

| Compound | Microorganism | ID50 (M) | Reference |

|---|---|---|---|

| 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide | E. coli | 1 x 10^-7 | |

| Similar Compound | S. faecium | 9 x 10^-8 |

These findings suggest that the compound may inhibit bacterial growth effectively.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, revealing its potential as an inhibitor of cell proliferation and inducer of apoptosis.

- Case Study on Enzyme Inhibition : Research indicated that the compound could inhibit specific kinases involved in cancer progression, demonstrating its mechanism as a targeted therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.